

Application Notes: Theranostic Applications of IR-797 Chloride Nanoparticles

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Compound of Interest		
Compound Name:	IR-797 chloride	
Cat. No.:	B15556538	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **IR-797 chloride** is a hydrophobic, near-infrared (NIR) cyanine dye with a maximum light absorption peak around 797 nm.[1][2] Its intrinsic optical properties make it a potent agent for theranostics—a field that combines diagnostic imaging and therapeutic intervention into a single platform.[3][4] When exposed to NIR light, IR-797 can generate both fluorescence for imaging and significant heat for photothermal therapy (PTT).[5][6] However, its hydrophobicity and potential cytotoxicity can limit its direct biomedical application.[1]

Formulating **IR-797 chloride** into nanoparticles (NPs) overcomes these limitations. Nanoparticle encapsulation enhances the dye's stability, bioavailability, and biocompatibility.[6] [7] Furthermore, nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, enabling targeted imaging and therapy.[5][8] These application notes provide an overview and detailed protocols for the synthesis, characterization, and application of IR-797-loaded nanoparticles for cancer theranostics.

Section 1: Nanoparticle Formulation & Characterization

The encapsulation of IR-797 into a polymeric matrix, such as Poly(D,L-lactide-co-glycolide) acid (PLGA), is a common and effective method for creating stable theranostic nanoparticles. [6] The resulting NPs can be surface-modified with polyethylene glycol (PEG) to improve circulation time and stability.[5]



Protocol 1.1: Synthesis of IR-797-Loaded PLGA Nanoparticles

This protocol describes a modified oil-in-water (o/w) single emulsion-solvent evaporation method for encapsulating IR-797 isothiocyanate (a derivative of **IR-797 chloride** suitable for conjugation/encapsulation) into PLGA nanoparticles.[6]

Materials:

- IR-797 isothiocyanate
- Poly(D,L-lactide-co-glycolide) (PLGA)
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
- Deionized water
- · Magnetic stirrer and probe sonicator

Procedure:

- Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of IR-797 isothiocyanate in 2 mL of DCM.
- Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.
- Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under vigorous stirring.
- Sonication: Immediately sonicate the mixture using a probe sonicator on ice for 3-5 minutes to form a stable o/w emulsion.
- Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to nanoparticle formation.



- Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard
 the supernatant and wash the nanoparticle pellet three times with deionized water to remove
 residual PVA and free dye.
- Resuspension & Storage: Resuspend the final nanoparticle pellet in deionized water or phosphate-buffered saline (PBS) and store at 4°C.

Data Presentation: Nanoparticle Properties

Quantitative data from characterization studies are summarized below.

Table 1: Typical Physicochemical Properties of IR-797-PLGA NPs

Parameter	Typical Value	Method of Analysis
Hydrodynamic Diameter	~270 nm[6]	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Surface Charge (Zeta Potential)	-15 to -25 mV[6]	Laser Doppler Velocimetry

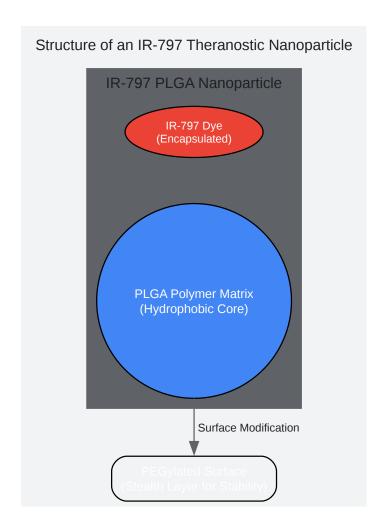
| IR-797 Loading Efficiency | ~60%[6] | UV-Vis Spectrophotometry |

Table 2: Optical and Photothermal Properties

Parameter	Description
Max Absorption (λmax)	~797 nm in organic solvent
Emission Wavelength	~820 nm
Photothermal Conversion	Efficient light-to-heat conversion under 808 nm laser irradiation.[6]

| Intended Use | NIR Fluorescence Imaging, Photoacoustic Imaging, Photothermal Therapy.[5] |





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Caption: Diagram of a PEGylated IR-797 PLGA nanoparticle.

Section 2: In Vitro Applications & Protocols

In vitro studies are essential to confirm the biocompatibility, cellular uptake, and therapeutic efficacy of the nanoparticles before proceeding to in vivo models.

Protocol 2.1: Cellular Uptake and Imaging

Objective: To visualize the internalization of IR-797 NPs into cancer cells using fluorescence microscopy.

Materials:

Cancer cell line (e.g., HeLa, B16 melanoma).[5][6]



- Complete cell culture medium.
- IR-797 NP suspension in PBS.
- DAPI stain for nuclear counterstaining.
- Fluorescence microscope with appropriate filter sets (NIR for IR-797, blue for DAPI).

Procedure:

- Cell Seeding: Seed cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
- Incubation: Replace the culture medium with fresh medium containing IR-797 NPs at a final concentration of 50-100 μg/mL. Incubate for 4-6 hours.
- Washing: Remove the nanoparticle-containing medium and wash the cells three times with PBS to remove non-internalized NPs.
- Fixing & Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. After washing with PBS, stain the cell nuclei with DAPI for 5 minutes.
- Imaging: Wash the cells again and mount the coverslips. Visualize the cells under a fluorescence microscope, capturing images in the NIR and blue channels. Co-localization of the NIR signal within the cell cytoplasm will confirm uptake.

Protocol 2.2: In Vitro Photothermal Therapy (PTT)

Objective: To assess the ability of IR-797 NPs to induce cancer cell death upon NIR laser irradiation.

Materials:

- Cancer cell line seeded in a 96-well plate.
- IR-797 NP suspension.
- 808 nm continuous-wave diode laser with an adjustable power output.[6]



• MTT assay kit or similar cell viability assay.

Procedure:

- Cell Seeding & Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with IR-797 NPs (e.g., 100 μg/mL) for 4 hours. Include control wells (no NPs, no laser).
- Washing: Wash the cells with PBS to remove extracellular NPs. Add fresh culture medium.
- Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a power density of 1.0-1.5 W/cm² for 5-10 minutes. Ensure other wells are shielded from the laser.
- Incubation: Return the plate to the incubator for another 24 hours.
- Viability Assessment: Perform an MTT assay according to the manufacturer's instructions to quantify the percentage of viable cells in each treatment group (Control, Laser Only, NPs Only, NPs + Laser).

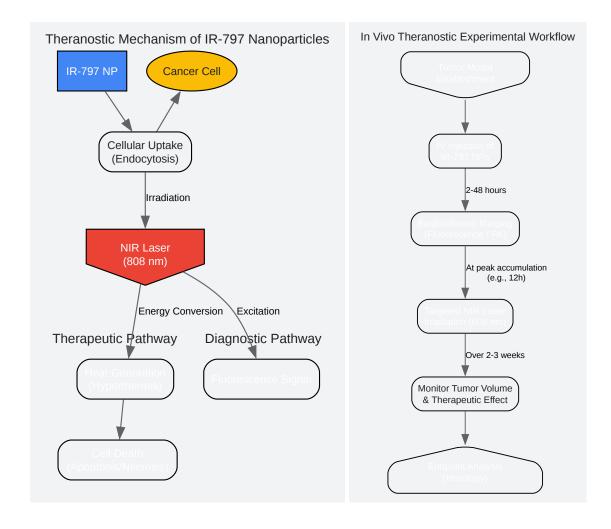
Data Presentation: In Vitro Efficacy

Table 3: Example In Vitro PTT Efficacy on Cancer Cells

Treatment Group	Cell Viability (%)
Control (Cells Only)	100%
Laser Only (1.5 W/cm²)	~95%
IR-797 NPs Only	~90%

| IR-797 NPs + Laser | < 20% |





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